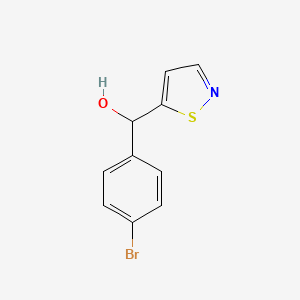

(4-Bromophenyl)(1,2-thiazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(1,2-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10(13)9-5-6-12-14-9/h1-6,10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENRJDFYANSUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=NS2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669768 | |

| Record name | (4-Bromophenyl)(1,2-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-17-7 | |

| Record name | (4-Bromophenyl)(1,2-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 4 Bromophenyl 1,2 Thiazol 5 Yl Methanol

Reactivity of the Secondary Alcohol (Carbinol) Functionality

The secondary alcohol moiety is the most reactive site in (4-Bromophenyl)(1,2-thiazol-5-yl)methanol under a variety of conditions, allowing for a range of chemical transformations. These reactions primarily involve the oxidation of the alcohol to a ketone or nucleophilic substitution at the carbinol carbon, where the hydroxyl group is replaced by another functional group.

Oxidation Reactions of the Carbinol to Ketone (e.g., to (4-Bromophenyl)(1,2-thiazol-5-yl)ketone)

The oxidation of the secondary alcohol in (4-Bromophenyl)(1,2-thiazol-5-yl)methanol to the corresponding ketone, (4-Bromophenyl)(1,2-thiazol-5-yl)ketone, is a fundamental transformation. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

Selective oxidation aims to convert the secondary alcohol to a ketone without affecting other potentially oxidizable groups within the molecule, such as the thiazole (B1198619) ring or the bromophenyl group. A range of modern and classical reagents are available for this purpose. While specific studies on (4-Bromophenyl)(1,2-thiazol-5-yl)methanol are not extensively documented, the oxidation of analogous aryl-heterocyclic methanols provides insight into effective methods. For instance, the oxidation of aryl-thiazol-2-ylmethanols to their corresponding ketones has been achieved under hydrolytic conditions with sulfuric acid, suggesting that the thiazole ring is stable under these oxidative conditions. Other common and selective methods for the oxidation of secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP), and manganese dioxide (MnO₂), particularly for benzylic-type alcohols.

| Oxidizing Agent | Typical Reaction Conditions | Comments |

| Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C to room temp.) | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Room temperature, in CH₂Cl₂ | Mild and selective, short reaction times. |

| Manganese Dioxide (MnO₂) | Room temperature or reflux, in CH₂Cl₂ or acetone | Particularly effective for benzylic and allylic alcohols. |

| Chromic Acid (Jones reagent) | Room temperature, in acetone | Strong oxidant, may not be suitable for sensitive substrates. |

Nucleophilic Substitution Reactions at the Carbinol Carbon (C-OH bond rupture)

Nucleophilic substitution reactions at the carbinol carbon of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol involve the replacement of the hydroxyl group by a nucleophile. For this to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group. This is typically achieved by protonation of the hydroxyl group under acidic conditions to form a water molecule, which is an excellent leaving group, or by conversion to other reactive intermediates. The benzylic-like nature of the carbinol carbon can stabilize a potential carbocation intermediate, suggesting that Sₙ1-type mechanisms may be operative.

The conversion of the secondary alcohol to an alkyl halide, such as a chloride or bromide, is a common transformation. This can be achieved by reaction with hydrogen halides (HCl, HBr) or with reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The reaction with thionyl chloride is often advantageous as the byproducts (SO₂ and HCl) are gaseous, which can drive the reaction to completion.

| Reagent | Product | Typical Reaction Conditions |

| Thionyl Chloride (SOCl₂) | (4-Bromophenyl)(1,2-thiazol-5-yl)methyl chloride | Reflux in neat SOCl₂ or in an inert solvent like CH₂Cl₂. |

| Phosphorus Tribromide (PBr₃) | (4-Bromophenyl)(1,2-thiazol-5-yl)methyl bromide | Room temperature or gentle heating in an inert solvent. |

| Hydrochloric Acid (HCl) | (4-Bromophenyl)(1,2-thiazol-5-yl)methyl chloride | With a Lewis acid catalyst like ZnCl₂. |

Etherification involves the formation of a C-O-C bond by reacting the alcohol with another molecule containing a hydroxyl group or a halide. A specific example is O-phenylation, which would yield (4-Bromophenyl)(phenyl)(1,2-thiazol-5-yl)methane. A powerful and widely used method for this type of transformation, especially for secondary alcohols, is the Mitsunobu reaction. This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, such as a phenol, under mild conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon.

| Reaction | Reagents | Typical Solvent |

| Mitsunobu Reaction (for O-phenylation) | Phenol, PPh₃, DEAD or DIAD | Anhydrous THF or toluene |

Esterification of the secondary alcohol in (4-Bromophenyl)(1,2-thiazol-5-yl)methanol results in the formation of an ester. This can be achieved through several methods, with two of the most common being reaction with a carboxylic acid under acidic conditions (Fischer esterification) or reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base. Fischer esterification is an equilibrium process and often requires the removal of water to drive the reaction towards the product. The use of acyl chlorides or anhydrides is generally faster and not reversible.

| Reagent | Base (if applicable) | Typical Reaction Conditions |

| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | Reflux in an excess of the alcohol or with removal of water. |

| Acyl Chloride (R-COCl) | Pyridine (B92270) or triethylamine (B128534) | Room temperature in an inert solvent. |

| Acid Anhydride ((R-CO)₂O) | Pyridine or DMAP (cat.) | Room temperature or gentle heating. |

Dehydration Reactions

The secondary alcohol group in (4-bromophenyl)(1,2-thiazol-5-yl)methanol can undergo dehydration to form an alkene. This transformation is typically achieved by heating the alcohol in the presence of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). youtube.comlibretexts.org The reaction proceeds through an E1 (unimolecular elimination) mechanism, which is characteristic of secondary and tertiary alcohols. libretexts.org

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The oxygen atom of the alcohol acts as a weak base, accepting a proton from the strong acid to form a protonated alcohol, or an alkyloxonium ion. libretexts.org This step is crucial as it converts the poor leaving group (hydroxide, -OH) into a very good leaving group (water, -H₂O). youtube.com

Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, resulting in the formation of a secondary carbocation. This benzylic and thiazolyl-stabilized carbocation is the intermediate in the E1 pathway. The stability of this carbocation is a key factor in the facility of the reaction.

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

Given the structure of (4-bromophenyl)(1,2-thiazol-5-yl)methanol, this reaction would result in the formation of 5-[bromo(phenyl)methylene]-1,2-thiazole. Due to the potential for carbocation rearrangements, careful selection of reaction conditions is necessary, although in this specific benzylic-type system, rearrangement is less likely. youtube.com The reaction temperature required for dehydration decreases with increasing substitution of the alcohol, with secondary alcohols typically requiring temperatures in the range of 100–140 °C. libretexts.org

Stereochemical Transformations at the Carbinol Stereocenter (if applicable)

The carbinol carbon in (4-bromophenyl)(1,2-thiazol-5-yl)methanol is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. While specific stereochemical transformations for this exact molecule are not widely documented, its structure allows for several potential stereoselective reactions. Thiazole-containing chiral building blocks are significant motifs in numerous peptide-derived natural products, and various strategies exist for their stereoselective synthesis. documentsdelivered.comnih.gov

A primary pathway for manipulating the stereochemistry at the carbinol center involves an oxidation-reduction sequence.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (4-bromophenyl)(1,2-thiazol-5-yl)methanone, using a variety of standard oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane). This step removes the existing stereocenter.

Asymmetric Reduction: The resulting prochiral ketone can then be reduced back to the alcohol using a chiral reducing agent or a catalyst. This allows for the selective formation of either the (R)- or (S)-enantiomer of the alcohol, depending on the chiral catalyst chosen. Methods for the enantioselective arylation of aldehydes to produce chiral diarylmethanols are well-established and highlight the feasibility of creating specific stereoisomers in similar systems. organic-chemistry.org

This two-step process effectively allows for the inversion of the stereocenter or the production of an enantiomerically pure sample from a racemic mixture. The synthesis of optically pure thiazole building blocks is a well-developed area, underscoring the importance and feasibility of such stereochemical control. nih.govnih.gov

Reactivity of the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile functional group, primarily serving as an electrophilic site for a wide array of transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. organic-chemistry.org

The Suzuki-Miyaura coupling is a widely used reaction to form a new C-C bond by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide. mdpi.com For (4-bromophenyl)(1,2-thiazol-5-yl)methanol, this reaction would replace the bromine atom with a new aryl, heteroaryl, vinyl, or alkyl group. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov

The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent system.

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Role | Citations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the oxidative addition and reductive elimination steps. | mdpi.comnih.govrsc.org |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the palladium center and influences catalytic activity. | nih.govnih.govharvard.edu |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. | mdpi.comnih.govrsc.org |

| Solvent | Dioxane/H₂O, Toluene/H₂O, Ethanol, DMF | Solubilizes reactants and facilitates the reaction. | mdpi.comnih.govrsc.org |

| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids, Potassium heteroaryltrifluoroborates | Provides the new carbon-based nucleophile. | mdpi.comnih.gov |

For instance, reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system successfully yielded the coupled products. mdpi.com Similar conditions would be expected to be effective for (4-bromophenyl)(1,2-thiazol-5-yl)methanol, allowing for the synthesis of a diverse library of biaryl-thiazole derivatives.

Beyond the Suzuki coupling, the 4-bromophenyl group can participate in several other important palladium-catalyzed reactions.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a substituted alkyne. organic-chemistry.org It is a powerful method for creating C(sp²)-C(sp) bonds. researchgate.net The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine or diisopropylamine. organic-chemistry.orglibretexts.org Copper-free versions have also been developed, which can be advantageous for sensitive substrates. acs.org

Heck Reaction: The Heck reaction forms a C-C bond between the aryl bromide and an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst and a base. organic-chemistry.org It is a key method for the synthesis of substituted olefins. rsc.org Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base such as K₂CO₃ or Et₃N in a polar solvent like DMF. nih.govdntb.gov.ua The reaction has been successfully applied to various heterocyclic bromides. researchgate.net

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. researchgate.net It is known for its high functional group tolerance and reactivity. The reaction is catalyzed by a palladium or nickel complex. The Negishi coupling has been shown to be highly effective and regioselective for reactions involving brominated thiazoles, proceeding in high yields. researchgate.net

Metal-Halogen Exchange Reactions (e.g., Lithiation, Grignard Formation)

Metal-halogen exchange offers a complementary method to cross-coupling for functionalizing the aryl bromide. This process transforms the electrophilic C-Br bond into a highly nucleophilic carbon-metal bond.

Lithiation: Treatment of (4-bromophenyl)(1,2-thiazol-5-yl)methanol with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like THF can induce a bromine-lithium exchange. researchgate.net This reaction generates a potent aryllithium nucleophile. This intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce new functional groups. Lithiation has been successfully performed on various brominated thiazole and other heterocyclic systems. researchgate.netresearchgate.net

Grignard Formation: The corresponding Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal turnings in an anhydrous ether solvent such as THF or diethyl ether. wikipedia.org The formation of Grignard reagents from aryl bromides is a classic and robust method. researchgate.net The magnesium surface often requires activation with agents like iodine or 1,2-dibromoethane (B42909) to initiate the reaction. wikipedia.org The resulting organomagnesium compound, (4-(hydroxymethyl(1,2-thiazol-5-yl))phenyl)magnesium bromide, is a strong nucleophile and base that can be used in reactions analogous to those of aryllithium reagents, particularly for additions to carbonyl compounds and in certain metal-catalyzed cross-coupling reactions (e.g., Kumada coupling). wikipedia.orgscite.ai

Electrophilic Aromatic Substitution (considering the influence of substituents)

The 4-bromophenyl group of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol is susceptible to electrophilic aromatic substitution, a reaction pathway heavily influenced by the directing effects of its existing substituents: the bromine atom and the (1,2-thiazol-5-yl)methanol group.

The bromine atom is a well-characterized substituent that exhibits a dual electronic effect. wikipedia.orgorganicchemistrytutor.com Through the inductive effect, its high electronegativity withdraws electron density from the benzene (B151609) ring, deactivating it towards electrophilic attack compared to unsubstituted benzene. numberanalytics.com Conversely, through resonance, its lone pairs of electrons can be donated to the ring, an effect that directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com Since the para position is already occupied by the (1,2-thiazol-5-yl)methanol group, the bromine atom directs substitution to the C2 and C6 positions.

The (1,2-thiazol-5-yl)methanol substituent is also considered a deactivating group. The isothiazole (B42339) ring is an electron-deficient heteroaromatic system, which withdraws electron density from the attached phenyl ring. Electron-withdrawing groups are typically meta-directors. wikipedia.orgyoutube.com Therefore, this substituent, located at C1 of the phenyl ring, directs incoming electrophiles to the C3 and C5 positions.

Table 1: Summary of Substituent Effects on the Bromophenyl Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| Bromo | C4 | Withdrawing (-I) | Donating (+M) | Deactivating | ortho, para |

| (1,2-Thiazol-5-yl)methanol | C1 | Withdrawing (-I) | Withdrawing (-M) | Deactivating | meta |

Reactivity of the 1,2-Thiazole Heterocyclic Ring

The 1,2-thiazole, or isothiazole, ring is a five-membered heteroaromatic compound containing a nitrogen and a sulfur atom adjacent to each other. wikipedia.orgchemicalbook.com Its aromaticity and the presence of two different heteroatoms confer a unique and varied reactivity profile.

Reactions at the Nitrogen Atom (e.g., N-Oxidation)

The nitrogen atom in the isothiazole ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It is susceptible to attack by various electrophiles.

N-Alkylation : The nitrogen atom can be readily alkylated by reagents such as alkyl halides or dimethyl sulfate (B86663) to form N-alkylisothiazolium salts. wikipedia.org These quaternary salts are highly significant as their formation activates the isothiazole ring, making it much more susceptible to nucleophilic attack.

N-Oxidation : Direct oxidation of the ring nitrogen to form an N-oxide is a known transformation for some heterocyclic systems, such as 1,3-thiazoles. rsc.org For 1,2-thiazoles, this reaction can be challenging. While standard oxidizing agents like m-CPBA may be used, they often result in low yields. More potent and specialized reagents may be required to achieve efficient N-oxidation without causing degradation of the ring. The resulting N-oxides can have significantly altered electronic properties and reactivity.

Reactions at Carbon Atoms of the Thiazole Ring

The carbon atoms at positions 3, 4, and 5 of the isothiazole ring exhibit distinct reactivities influenced by the adjacent heteroatoms.

Deprotonation at C3-H and Subsequent Reactions

In the isothiazole ring, the acidity of the ring protons follows the order H5 > H4 > H3. Consequently, the C5 proton is the most acidic and is preferentially abstracted by strong bases like organolithium reagents (e.g., n-butyllithium). sci-hub.se This deprotonation (or metalation) generates a potent C5-lithioisothiazole nucleophile, which can then react with various electrophiles to introduce substituents at the C5 position.

In the specific case of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol, the C5 position is already substituted. Therefore, deprotonation would occur at the next most acidic site, which is the C3 position. Treatment with a strong base would lead to the formation of a C3-lithiated intermediate. This intermediate can then be trapped by electrophiles such as aldehydes, ketones, or alkyl halides to introduce a functional group at the C3 position.

Electrophilic Attack on the Thiazole Ring

The isothiazole ring is considered an electron-deficient (π-deficient) aromatic system. As a result, it is generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration or halogenation require harsh conditions and often proceed in low yields. When substitution does occur, it is predicted to take place at the C4 position, which has the highest calculated electron density in the unsubstituted ring. The presence of the bulky, deactivating (4-Bromophenyl)methanol group at the C5 position would further hinder electrophilic attack and may influence the regioselectivity if a reaction can be forced to occur.

Nucleophilic Attack on the Thiazole Ring

Nucleophilic attack is a more favorable reaction pathway for the electron-deficient isothiazole ring, particularly when it is activated as an isothiazolium salt.

Attack on Isothiazolium Salts : The positive charge on the N-alkylated isothiazolium cation makes the ring highly electrophilic. Studies have shown that nucleophiles preferentially attack the sulfur atom rather than the ring carbons. numberanalytics.comwikipedia.org This initial attack on sulfur leads to the cleavage of the weak S-N bond, causing the ring to open. The resulting acyclic intermediate can then undergo subsequent intramolecular cyclization to form new heterocyclic systems, such as thiophenes. numberanalytics.com This ring-opening/ring-closure cascade is a powerful synthetic transformation.

Attack on Neutral Isothiazoles : Even without activation, strong nucleophiles can attack the neutral isothiazole ring, though this is less common. Attack can lead to ring-opening, particularly when a good leaving group is present on the ring. For example, nucleophilic substitution of a halogen at the C3 or C5 position can occur via an SNAr-type mechanism. sci-hub.se

Table 2: Summary of Isothiazole Ring Reactivity

| Reaction Type | Position(s) | Reactivity | Key Intermediates/Products |

| N-Alkylation | N2 | Favorable | Isothiazolium salts |

| Deprotonation | C5 (unsubstituted), C3 | Favorable with strong base | Lithiated isothiazoles |

| Electrophilic Attack | C4 | Unfavorable | C4-substituted isothiazoles |

| Nucleophilic Attack | S1, C3, C5 | Favorable (especially on isothiazolium salts) | Ring-opened intermediates, thiophenes |

Oxidation Reactions of the Sulfur Atom in (4-Bromophenyl)(1,2-thiazol-5-yl)methanol

The sulfur atom in the 1,2-thiazole ring of (4-bromophenyl)(1,2-thiazol-5-yl)methanol is susceptible to oxidation, a reaction that can modulate the electronic properties and biological activity of the molecule. The oxidation of the sulfur atom in isothiazole derivatives can lead to the formation of S-oxides (sulfoxides) or S,S-dioxides (sulfones), depending on the nature of the oxidizing agent and the reaction conditions. thieme-connect.de

Thiazoles are generally resistant to oxidation; however, oxidation can occur with strong oxidizing agents like hydrogen peroxide or peracids (e.g., perbenzoic or peracetic acid). globalresearchonline.net This can lead to the formation of thiazole-N-oxides, and in some cases, oxidation at the sulfur atom can produce non-aromatic sulfoxides or sulfones. globalresearchonline.net The reactivity of organic sulfides in oxidation reactions is influenced by the electron density on the sulfur atom, with a higher electron density facilitating nucleophilic attack on the oxidant. mdpi.com

Hydrogen peroxide, often in the presence of a catalyst, is a common reagent for the oxidation of sulfur-containing heterocycles. mdpi.comnih.gov For instance, the oxidation of pyrazole- and benzotriazole-containing thioethers with hydrogen peroxide can selectively yield sulfoxides or sulfones depending on the stoichiometry of the oxidant and the reaction temperature. beilstein-journals.org In some cases, the presence of an electron-withdrawing heterocycle near the sulfur atom can decrease its reactivity towards oxidation. beilstein-journals.org

| Oxidant | Potential Products | Reaction Conditions | Observations in Related Systems |

| Hydrogen Peroxide (H₂O₂) | Isothiazole-1-oxide (Sulfoxide) | Stoichiometric amount of H₂O₂ | Selective oxidation of thioethers to sulfoxides is achievable. nih.govbeilstein-journals.org |

| Hydrogen Peroxide (H₂O₂) | Isothiazole-1,1-dioxide (Sulfone) | Excess H₂O₂, elevated temperatures | Further oxidation of the sulfoxide (B87167) to the sulfone is possible. beilstein-journals.org |

| Peracids (e.g., m-CPBA) | Isothiazole-1-oxide, Isothiazole-1,1-dioxide | Controlled conditions | Peracids are effective oxidizing agents for sulfur compounds. |

Cycloaddition Reactions of the Thiazole Ring in (4-Bromophenyl)(1,2-thiazol-5-yl)methanol

The thiazole ring, being an aromatic heterocycle, can participate in cycloaddition reactions, although its aromatic stability can sometimes necessitate forcing conditions. nih.govmdpi.com These reactions are valuable for the construction of more complex polycyclic systems.

Diels-Alder reactions, a class of [4+2] cycloadditions, are a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.com While thiazoles can act as dienes in Diels-Alder reactions, this often requires high temperatures. The initial cycloadducts can sometimes undergo subsequent reactions, such as the extrusion of sulfur, to yield pyridine derivatives. mdpi.com The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is a useful variant for synthesizing heterocyclic rings. sigmaaldrich.com

Thiazole derivatives can also undergo [3+2] cycloaddition reactions. For example, pyridinium 1,4-zwitterionic thiolates have been shown to react with trifluoroacetonitrile (B1584977) in a [3+2] cycloaddition to furnish 2-trifluoromethyl thiazoles. rsc.org Another example involves the reaction of an azomethine ylide with an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole (B1210989) scaffold to produce a spirooxindole compound. mdpi.com

The specific reactivity of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol in cycloaddition reactions would be influenced by the electronic nature of the substituents on both the thiazole and phenyl rings.

| Reaction Type | Reactant Partner | Potential Product | General Principle/Example |

| Diels-Alder [4+2] Cycloaddition | Dienophile (e.g., alkyne, alkene) | Substituted cyclohexene (B86901) or pyridine (after sulfur extrusion) | Thiazoles can react with dienophiles at high temperatures. mdpi.com |

| Hetero-Diels-Alder Reaction | Diene or Dienophile with a heteroatom | Six-membered heterocyclic ring | A variant of the Diels-Alder reaction for heterocycle synthesis. sigmaaldrich.com |

| [3+2] Cycloaddition | Dipolarophile | Five-membered ring fused to or substituted on the thiazole | Synthesis of 2-trifluoromethyl thiazoles via cycloaddition with pyridinium 1,4-zwitterionic thiolates has been reported. rsc.org |

Design and Synthesis of Analogues and Derivatives of 4 Bromophenyl 1,2 Thiazol 5 Yl Methanol

Structural Modifications of the Carbinol Functionality

The carbinol (methanol) group is a primary target for structural modification due to its significant role in the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Alteration of the Alcohol Oxidation State (e.g., to ketone, carboxylic acid derivatives)

The oxidation of the secondary alcohol in (4-Bromophenyl)(1,2-thiazol-5-yl)methanol to a ketone, yielding (4-bromophenyl)(1,2-thiazol-5-yl)methanone, represents a fundamental transformation. This change from a hydrogen bond donor to an acceptor can significantly impact biological activity. Studies on related thiazol-2-ylmethanols have shown that treatment with sulfuric acid in a dimethoxyethane-water mixture can lead to the corresponding ketone. researchgate.net This reaction is believed to proceed through a thiazoline (B8809763) intermediate, with the presence of oxygen enhancing the yield by oxidizing this intermediate. researchgate.net

Further oxidation to a carboxylic acid derivative, while less commonly reported for this specific molecule, is a plausible synthetic route. Standard oxidation protocols could be employed to achieve this transformation, leading to compounds with altered acidity and polarity, which could influence their pharmacokinetic profiles.

Introduction of Diverse Groups at the Oxygen Atom (ethers, esters)

The hydroxyl group of the carbinol functionality serves as a convenient handle for introducing a variety of substituents through ether and ester linkages. These modifications can modulate the lipophilicity, steric bulk, and metabolic stability of the parent compound.

Ethers: Williamson ether synthesis, reacting the alkoxide of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol with various alkyl or aryl halides, can generate a library of ether derivatives. This approach allows for the introduction of a wide range of functional groups, from simple alkyl chains to more complex aromatic and heterocyclic moieties.

Esters: Esterification of the alcohol with different carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) is a straightforward method to produce ester analogues. This strategy is often employed in prodrug design, where the ester linkage can be cleaved in vivo to release the active parent alcohol.

Chirality Induction and Stereoselective Synthesis of Analogues

(4-Bromophenyl)(1,2-thiazol-5-yl)methanol is a chiral molecule, existing as a racemic mixture. The stereoselective synthesis of its enantiomers is crucial for understanding the differential biological activities and potential for improved therapeutic indices.

Methods for achieving stereoselectivity include the use of chiral reducing agents for the corresponding ketone, (4-bromophenyl)(1,2-thiazol-5-yl)methanone, or the application of enzymatic resolutions. For instance, the reduction of a ketone precursor using chiral borohydride (B1222165) reagents can yield the secondary alcohol with a high degree of enantiomeric excess. mdpi.com Asymmetric synthesis strategies starting from chiral precursors are also a viable approach to obtain enantiomerically pure analogues. Research on the stereoselective synthesis of related dihydrothiazole derivatives has demonstrated the feasibility of controlling stereochemistry during cyclization reactions, which could be adapted for this class of compounds. researchgate.net

Functionalization and Diversification of the 4-Bromophenyl Group

The 4-bromophenyl moiety offers a reactive site for extensive functionalization, primarily through the versatile chemistry of the carbon-bromine bond.

Introduction of Various Aryl/Heteroaryl Moieties via Cross-Coupling

The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions enable the introduction of a wide array of aryl and heteroaryl groups, allowing for a systematic exploration of the chemical space around this part of the molecule.

Suzuki Coupling: This reaction, which couples the bromophenyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base, is a powerful tool for forming new carbon-carbon bonds. This allows for the synthesis of biaryl and heteroaryl-aryl structures, which have been shown to be important pharmacophores in various drug classes.

Stille Coupling: In a Stille coupling, an organotin compound is coupled with the aryl bromide. This method is also highly versatile and tolerant of many functional groups.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene, providing a route to stilbene-like derivatives.

These cross-coupling strategies have been successfully employed in the synthesis of complex molecules containing thiazole (B1198619) rings, demonstrating their applicability to the diversification of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol. mdpi.com

Substitution of Bromine with Other Halogens or Functional Groups

While cross-coupling reactions are predominant, the bromine atom can also be substituted with other functional groups to further diversify the analogues.

Halogen Exchange: Finkelstein-type reactions can be used to replace the bromine with other halogens like iodine or chlorine, which can then be used in subsequent reactions or modulate the electronic properties of the phenyl ring.

Nucleophilic Aromatic Substitution: Although challenging on an electron-rich ring, under specific conditions (e.g., using strong nucleophiles or copper catalysis), the bromine can be displaced by nucleophiles such as amines, alkoxides, or thiolates.

Cyanation: The introduction of a cyano group via palladium-catalyzed cyanation provides a precursor for the synthesis of amides, carboxylic acids, and tetrazoles, significantly expanding the range of accessible derivatives.

Through these synthetic strategies, a diverse library of analogues of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol can be generated, facilitating a comprehensive investigation of their structure-activity relationships and potential as therapeutic agents.

Modifications and Substitutions on the 1,2-Thiazole Ring

The 1,2-thiazole (isothiazole) ring is a versatile heterocyclic system that offers several positions for chemical modification. The reactivity of the ring is dictated by the electron distribution influenced by the nitrogen and sulfur heteroatoms. Generally, the C5 position is the primary site for electrophilic substitution, while the C2 position is most susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.comwikipedia.orgchemicalbook.com Modifications at the C2 and C4 positions, therefore, often require specific synthetic strategies, either through direct functionalization under controlled conditions or by constructing the desired substituted ring system from acyclic precursors.

Introduction of Substituents at C2 or C4 of the Thiazole Ring

Direct substitution on a pre-existing (4-Bromophenyl)(1,2-thiazol-5-yl)methanol molecule at the C2 or C4 positions is challenging due to the inherent reactivity patterns of the thiazole ring. pharmaguideline.com Consequently, synthetic chemists often employ methods where the substituted thiazole ring is constructed from the ground up.

One common strategy involves the Hantzsch thiazole synthesis, which utilizes the reaction between α-haloketones and thioamides to form the thiazole ring. wikipedia.org By selecting appropriately substituted starting materials, various functional groups can be introduced at different positions on the ring. For instance, the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives begins with the reaction of p-bromoacetophenone and thiourea, catalyzed by iodine. nih.govresearchgate.net This provides a 4-(4-bromophenyl)thiazole (B159989) core that is already substituted at the C4 position with the desired bromophenyl group and at the C2 position with an amine, which can be further modified.

Other general methods for introducing substituents include:

Nucleophilic Substitution: The C2 position is electron-deficient and thus vulnerable to nucleophilic attack. pharmaguideline.com Halogen atoms at the C2-position can be displaced by various nucleophiles.

Deprotonation and Electrophilic Quench: The proton at the C2 position is the most acidic on the thiazole ring and can be removed by strong bases like organolithium compounds. wikipedia.org The resulting 2-lithiothiazole is a powerful nucleophile that can react with a wide range of electrophiles to introduce new substituents. researchgate.net

Carbon-Carbon Bond Formation: C-C bonds can be formed at the C2 position by adding organometallic reagents (such as Grignard reagents or lithium carbanions) to N-acylthiazolium salts. researchgate.net

The following table summarizes general synthetic strategies for introducing substituents at the C2 and C4 positions of a thiazole ring.

| Position | Reaction Type | Reagents and Conditions | Type of Substituent Introduced |

| C2 | Nucleophilic Attack | Strong base (e.g., organolithium) followed by an electrophile (E+) | Alkyl, Silyl, Carbonyl groups |

| C2 | Nucleophilic Aromatic Substitution | C2-Halothiazole + Nucleophile (Nu-) | Amino, Alkoxy, Thiol groups |

| C2 | Hantzsch Synthesis | α-haloketone + Substituted Thioamide | Groups derived from the thioamide |

| C4 | Hantzsch Synthesis | Substituted α-haloketone + Thioamide | Alkyl, Aryl groups |

Synthesis of Fused Thiazole Systems

Fusing a second ring to the (4-Bromophenyl)(1,2-thiazol-5-yl)methanol scaffold creates rigid, polycyclic systems with distinct three-dimensional shapes. These modifications can significantly alter the molecule's properties. A variety of fused systems can be synthesized, including those where a pyridine (B92270), pyrimidine, or another thiazole ring is annulated to the original 1,2-thiazole core.

A prominent example is the synthesis of isothiazolo[4,5-b]pyridines. A straightforward and high-yielding two-step synthesis has been established to create dihalo-isothiazolo[4,5-b]pyridine building blocks. rsc.org These key intermediates are highly valuable as they allow for regioselective functionalization through reactions like nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. rsc.org For instance, reacting 3,6-dibromoisothiazolo[4,5-b]pyridine with various N-nucleophiles allows for the selective introduction of amino, secondary amine, and tertiary amine groups at the C3 position of the fused system. rsc.org

Another relevant fused system is the imidazo[2,1-b]thiazole (B1210989) scaffold. Derivatives such as 6-(4-bromophenyl)-imidazo[2,1-b]thiazole can be synthesized by treating 4-substituted 1,3-thiazole-2-amines with α-bromo ketones. researchgate.net This approach builds the imidazole (B134444) ring onto a pre-formed thiazole that already contains the desired 4-bromophenyl group.

The table below outlines examples of fused thiazole systems and the general synthetic approaches used for their construction.

| Fused System | General Synthetic Approach | Key Intermediates / Starting Materials | Ref. |

| Isothiazolo[4,5-b]pyridine | Annulation of a pyridine ring onto an isothiazole (B42339) core. | Dihalo-isothiazolo[4,5-b]pyridine | rsc.org |

| Thiazolo[4,5-b]pyridine | Pyridine annulation to a thiazole ring via Thorpe-Ziegler type cyclization. | Solid-supported cyanocarbonimidodithioate | nih.gov |

| Imidazo[2,1-b]thiazole | Cyclocondensation of a 2-aminothiazole (B372263) with an α-haloketone. | 2-Amino-4-(4-bromophenyl)thiazole | researchgate.net |

| Thiazolo[5,4-d]thiazole | Condensation of dithiooxamide (B146897) with aromatic aldehydes. | Dithiooxamide, Aldehydes | mdpi.com |

| Thiazolo[4,5-g]quinazolin-8-one | Intramolecular C-S bond formation from N-aryl cyanothioformamides. | Aminoquinazolinones, Appel Salt | mdpi.com |

Synthesis of Hybrid Molecules Incorporating the (4-Bromophenyl)(1,2-thiazol-5-yl)methanol Scaffold

The strategy of creating hybrid molecules involves covalently linking two or more distinct pharmacophoric scaffolds to generate a single molecular entity. mdpi.comresearchgate.net This approach aims to combine the functional attributes of the individual components or to explore novel properties arising from their synergistic interaction. The (4-Bromophenyl)(1,2-thiazol-5-yl)methanol scaffold can serve as an anchor to be conjugated with other heterocyclic systems, such as pyrazoles, triazoles, or other biologically relevant moieties. acs.org

The synthesis of these hybrids typically involves forming a stable linker between the two molecular fragments. For example, thiazole-pyrazole hybrids can be synthesized via the cyclization of a precursor like 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with a phenacyl bromide in dimethylformamide (DMF). acs.org This reaction directly forms the thiazole ring, linking it to the pyrazole (B372694) moiety. By using a substituted phenacyl bromide, such as 2-bromo-1-(4-bromophenyl)ethan-1-one, the desired (4-bromophenyl)thiazole unit can be incorporated.

Another approach involves synthesizing thiazole derivatives that bear other functional groups, such as β-amino acids. mdpi.com These syntheses can create hybrid structures where the thiazole core is connected to amino acid fragments through a series of reactions, including esterification and hydrazide formation, followed by condensation with aldehydes or ketones. mdpi.com

The following table presents examples of hybrid molecules based on a thiazole core, illustrating the diversity of scaffolds that can be combined.

| Hybrid Molecule Type | Combined Scaffolds | General Linking Strategy | Ref. |

| Thiazole-Pyrazole | Thiazole, Pyrazole | Cyclization of a pyrazole-1-carbothioamide with a phenacyl bromide. | acs.org |

| Thiazole-β-Amino Acid | Thiazole, β-Amino Acid | Multi-step synthesis involving esterification and hydrazide formation. | mdpi.com |

| Thiazole-Acetamide | Thiazole, Phenylacetamide | Amide bond formation between a 2-aminothiazole and a chloroacetyl chloride, followed by substitution. | ijcce.ac.ir |

| Thiazole-4-Thiazolidinone | Thiazole, 4-Thiazolidinone | Typically linked via a ylidene bridge at the C5 position of the thiazolidinone. | mdpi.com |

Computational and Theoretical Investigations of 4 Bromophenyl 1,2 Thiazol 5 Yl Methanol and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of organic compounds at the atomic and electronic levels. For a molecule like (4-Bromophenyl)(1,2-thiazol-5-yl)methanol, both Density Functional Theory (DFT) and Ab Initio methods are powerful tools for elucidating its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for systems containing a moderate to a large number of atoms. DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which numerous other properties can be derived.

For thiazole (B1198619) derivatives, DFT calculations are frequently employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties that govern their reactivity. The choice of functional and basis set is crucial for obtaining reliable results. Common functionals like B3LYP, when paired with basis sets such as 6-31G(d,p) or larger, have been shown to provide accurate predictions for the geometric parameters and electronic properties of similar heterocyclic compounds. These calculations are instrumental in understanding the stability and potential reaction pathways of molecules like (4-Bromophenyl)(1,2-thiazol-5-yl)methanol.

Ab Initio Methods for Electronic Structure

Ab Initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

For molecules of the size of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol, Ab Initio calculations, particularly at the HF level, can serve as a foundational step for more complex computations. While HF theory does not account for electron correlation, it provides a good initial approximation of the electronic structure. More advanced Ab Initio methods that incorporate electron correlation are used for more precise energy and property calculations, which are critical for a detailed understanding of the molecule's behavior.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its chemical behavior, including its reactivity and intermolecular interactions. For (4-Bromophenyl)(1,2-thiazol-5-yl)methanol, several computational analyses can provide deep insights into these characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.

In studies of analogous thiazole derivatives, the HOMO is often found to be localized on the electron-rich parts of the molecule, such as the thiazole ring and the bromophenyl group. The LUMO, conversely, is typically distributed over the electron-deficient regions. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Energies for Analogous Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylthiazole Analogue | -6.5 | -1.2 | 5.3 |

| Bromophenyl Analogue | -6.8 | -1.5 | 5.3 |

| Methylthiazole Analogue | -6.2 | -1.0 | 5.2 |

Note: The data in this table is illustrative and based on typical values found for analogous compounds in the literature. It does not represent experimentally or computationally verified data for (4-Bromophenyl)(1,2-thiazol-5-yl)methanol.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular delocalization, hyperconjugation, and charge transfer interactions. It provides a detailed picture of the bonding and electronic structure of a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Table 2: Representative NBO Analysis Data for Intramolecular Interactions in Similar Heterocyclic Systems

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C) of Phenyl Ring | ~ 5-10 |

| LP(1) S | σ(C-Br) | ~ 1-3 |

| π(C=C) of Phenyl Ring | π*(C=N) of Thiazole Ring | ~ 15-25 |

Note: The data in this table is representative of the types of interactions and stabilization energies observed in analogous molecules and is for illustrative purposes only.

Mulliken and Other Atomic Charge Analyses

Atomic charge analysis provides a way to partition the total electron density of a molecule among its constituent atoms, yielding a set of partial atomic charges. The Mulliken population analysis is one of the most common methods for calculating these charges. These charges are useful for understanding the electrostatic potential of a molecule and predicting sites of electrophilic and nucleophilic attack.

In (4-Bromophenyl)(1,2-thiazol-5-yl)methanol, the electronegative nitrogen, oxygen, and bromine atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms will generally have positive partial charges. The specific values of these charges can be influenced by the electronic effects of the different functional groups. For example, the bromine atom, being highly electronegative, will draw electron density from the phenyl ring. Similarly, the nitrogen and sulfur atoms will influence the charge distribution within the thiazole ring.

Table 3: Exemplary Mulliken Atomic Charges for a Substituted Thiazole Analogue

| Atom | Mulliken Charge (a.u.) |

| N (thiazole) | -0.4 to -0.6 |

| S (thiazole) | +0.2 to +0.4 |

| C (attached to Br) | +0.1 to +0.2 |

| Br | -0.1 to -0.2 |

| O (methanol) | -0.6 to -0.8 |

Note: This table provides an example of typical Mulliken charge values for atoms in similar chemical environments and is intended for illustrative purposes.

Structural Elucidation and Conformational Analysis

A thorough computational analysis of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol would typically commence with the elucidation of its three-dimensional structure and the exploration of its conformational possibilities.

Molecular Geometry Optimization

The first step in a computational study involves the optimization of the molecule's geometry to find its most stable arrangement of atoms in space. This process, usually performed using DFT methods, would calculate key structural parameters. For (4-Bromophenyl)(1,2-thiazol-5-yl)methanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the 4-bromophenyl ring, the methanol (B129727) group, and the 1,2-thiazole ring. Such data is fundamental to understanding the molecule's steric and electronic properties. Without specific studies on this compound, a data table of these parameters cannot be constructed.

Conformational Isomerism and Energy Landscapes

Molecules with rotatable single bonds, such as the one connecting the methanol carbon to the thiazole ring and the bond between the thiazole and bromophenyl rings in the target molecule, can exist in various spatial orientations known as conformers. A computational analysis would map the potential energy surface of the molecule by rotating these bonds to identify the different stable conformers and the energy barriers that separate them. This would reveal the preferred three-dimensional shape of the molecule at equilibrium and the relative energies of its different isomeric forms. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Spectroscopic Property Predictions and Correlations

Computational methods are also invaluable for predicting the spectroscopic signatures of a molecule, which can then be used to interpret experimental data or to identify the compound.

Vibrational Frequency Calculations (FT-IR)

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) spectrum. By calculating the vibrational modes of the optimized geometry of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol, a theoretical IR spectrum could be generated. This would provide predicted wavenumbers for characteristic vibrations, such as the O-H stretch of the methanol group, C-H stretches of the aromatic rings, C=N and C-S stretches of the thiazole ring, and the C-Br stretch. Comparing these theoretical frequencies with experimental FT-IR data would be a critical step in confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR spectra is another key application of computational chemistry. By calculating the magnetic shielding of the various nuclei (¹H and ¹³C) in (4-Bromophenyl)(1,2-thiazol-5-yl)methanol, their chemical shifts can be predicted. This would provide a theoretical NMR spectrum that could be compared with experimental results to aid in the structural elucidation of the compound. For instance, it would predict the specific chemical shifts for the protons on the bromophenyl and thiazole rings, as well as the proton of the hydroxyl group and the methine proton.

UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) of a molecule. This calculation would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. This data is essential for understanding the molecule's electronic structure and its potential applications in areas like photochemistry or as a chromophore.

While the computational and theoretical investigation of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol would undoubtedly provide valuable insights into its chemical nature, the absence of published research on this specific molecule means that a detailed, data-rich discussion as outlined above remains speculative. The scientific community awaits dedicated studies to illuminate the computational profile of this particular compound.

Reactivity Descriptors and Reaction Pathway Investigations

Electrostatic Potential Maps (MEP)

Without specific research, a visualization and analysis of the Molecular Electrostatic Potential (MEP) map for (4-Bromophenyl)(1,2-thiazol-5-yl)methanol cannot be generated. MEP maps are crucial for identifying the electrophilic and nucleophilic sites of a molecule, which are essential for predicting its interaction with other chemical species.

Local Reactivity Descriptors

A quantitative analysis using local reactivity descriptors, such as Fukui functions and local softness, is not available. These descriptors are derived from conceptual Density Functional Theory (DFT) and are instrumental in pinpointing the most reactive atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Transition State Calculations for Key Reactions

There is no available data on transition state calculations for reactions involving (4-Bromophenyl)(1,2-thiazol-5-yl)methanol. Such calculations are fundamental for elucidating reaction mechanisms, determining activation energies, and understanding the kinetic feasibility of chemical transformations.

Thermodynamic Parameters of Reactions and Conformational Changes

Information regarding the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for potential reactions and conformational changes of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol is also absent. This data is critical for assessing the spontaneity and equilibrium position of chemical processes and for understanding the relative stability of different molecular conformations.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (4-Bromophenyl)(1,2-thiazol-5-yl)methanol, and how is purity ensured?

- Methodology : The compound is typically synthesized via Suzuki cross-coupling or condensation reactions. For example, refluxing 1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one with dimethyl-1,3-acetonedicarboxylate in methanol, followed by N-methylpiperazine catalysis, yields crystalline products . Purification often involves recrystallization from ethanol/water (1:1) or methanol, with yields monitored via melting point analysis and spectroscopic techniques (e.g., IR, MS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹, aromatic C=C at 1480–1545 cm⁻¹) . Mass spectrometry (ESI) confirms molecular weight (e.g., m/z 700 [M+H]⁺) , while NMR (¹H/¹³C) resolves substituent positions on the thiazole and bromophenyl moieties.

Q. How are crystallographic data acquired and validated for structural confirmation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection uses Cu-Kα radiation, and structures are refined via SHELXL . Validation includes R-factor analysis (e.g., R = 0.048) and checks for residual electron density .

Advanced Research Questions

Q. How can maximum-likelihood refinement resolve data contradictions in crystallographic studies?

- Methodology : Programs like REFMAC implement maximum-likelihood algorithms to account for experimental uncertainties and prior phase information. This method improves accuracy in cases of twinning or weak diffraction by weighting data based on σ(A) estimates from "free" reflections .

Q. What strategies optimize reaction conditions to enhance yield and selectivity?

- Methodology : Systematic variation of catalysts (e.g., N-methylpiperazine), solvents (methanol vs. ethanol), and temperatures (e.g., 318–323 K) is critical . Kinetic monitoring via HPLC or in-situ IR helps identify intermediates, enabling adjustments to suppress side reactions .

Q. How can wavefunction analysis (e.g., Multiwfn) elucidate electronic properties?

- Methodology : Multiwfn calculates electron localization functions (ELF), electrostatic potentials, and bond orders. For instance, mapping electrostatic potential surfaces reveals nucleophilic/electrophilic regions, aiding predictions of reactivity or intermolecular interactions .

Q. What approaches link structural features to biological activity in pharmacological studies?

- Methodology : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures, which correlate with solubility and membrane permeability . In vitro assays (e.g., fluorescence-based binding studies at 10⁻⁴–10⁻⁵ M concentrations) assess interactions with biological targets .

Q. How are computational methods integrated with experimental data to predict structure-activity relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.